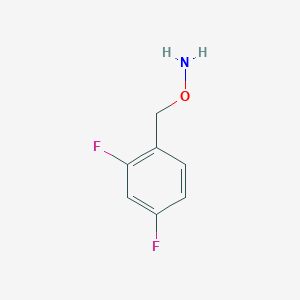

O-(2,4-difluorobenzyl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

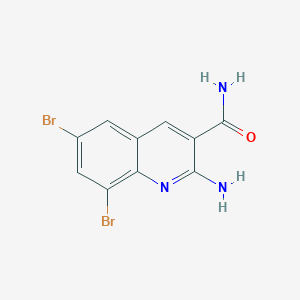

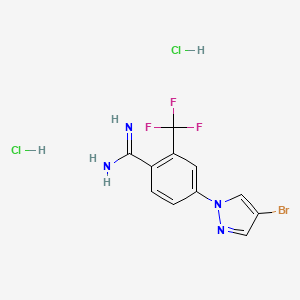

“O-(2,4-difluorobenzyl)hydroxylamine” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory settings .

Synthesis Analysis

The synthesis of “O-(2,4-difluorobenzyl)hydroxylamine” involves a multi-step reaction with 2 steps. The first step involves triphenylphosphine and di-isopropyl azodicarboxylate in tetrahydrofuran under an inert atmosphere for 3 hours at 0-20°C. The second step involves hydrazine hydrate in tetrahydrofuran for 0.5 hours at 20°C under an inert atmosphere .Molecular Structure Analysis

The molecular structure of “O-(2,4-difluorobenzyl)hydroxylamine” consists of 7 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

“O-(2,4-difluorobenzyl)hydroxylamine” can participate in various chemical reactions. For instance, O-benzoylhydroxylamines have been used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions .Scientific Research Applications

Derivatization Agent for Aldehydes and Ketones

O-(2,4-difluorobenzyl)hydroxylamine is used as a derivatization agent for the detection and analysis of aldehydes and ketones. This application is crucial in environmental analysis, particularly in the study of air and water quality, where these compounds are often found as byproducts of industrial processes and can be harmful pollutants .

Quantitative Water Analysis

The compound is employed in the quantitative analysis of water to determine the presence of aldehydes such as formaldehyde, acetaldehyde, and other carbonyl-containing byproducts. This is particularly important following ozonation steps in water treatment processes, ensuring the safety and potability of drinking water .

Synthesis of Oximes

In organic synthesis, O-(2,4-difluorobenzyl)hydroxylamine is used to prepare oximes from various carbonyl compounds. Oximes are valuable intermediates in the synthesis of amines, amides, and other nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals .

Chromatographic Analysis

This compound is also utilized in chromatographic methods, including gas chromatography (GC) and liquid chromatography (LC), for the sensitive detection of carbonyl compounds. It serves as a derivatization reagent that enhances the detectability and resolution of these compounds in complex mixtures .

Pharmaceutical Applications

In pharmaceutical research, O-(2,4-difluorobenzyl)hydroxylamine is used for the preparation of oximes of steroids that contain a keto group. These oximes are then used in the synthesis of various steroid-based drugs .

Prostaglandin and Thromboxane Analysis

The compound finds application in the determination of prostaglandins and thromboxane B2, which are important biological mediators. Accurate measurement of these substances is essential for research into inflammatory diseases and the development of anti-inflammatory drugs .

Safety and Hazards

Mechanism of Action

Target of Action

O-(2,4-difluorobenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of O-(2,4-difluorobenzyl)hydroxylamine are molecules that can undergo these types of reactions.

Mode of Action

The compound interacts with its targets by acting as an electrophilic aminating agent . This means it donates an amino group to the target molecule, resulting in the formation of a new bond. This can lead to significant changes in the target molecule’s structure and function.

Result of Action

The primary result of O-(2,4-difluorobenzyl)hydroxylamine’s action is the formation of new C–N, N–N, O–N, and S–N bonds in target molecules . This can lead to significant changes in the target molecule’s structure and function, potentially altering its activity in various biochemical pathways.

properties

IUPAC Name |

O-[(2,4-difluorophenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRQUDDWUCFBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851180-94-4 |

Source

|

| Record name | O-[(2,4-difluorophenyl)methyl]hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}ethan-1-ol](/img/structure/B2866543.png)

![N-cyclohexyl-N-(2-hydroxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2866551.png)

![2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2866552.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)